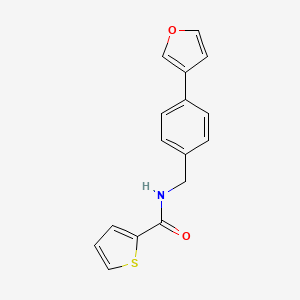

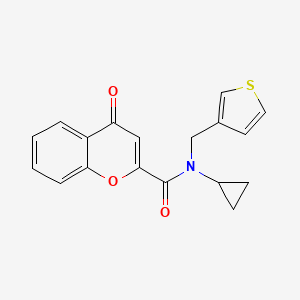

N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Popiołek, Biernasiuk, and Malm (2016) discusses the design, synthesis, and evaluation of a series of furan/thiophene-1,3-benzothiazin-4-one hybrids, derived from N-substituted furan/thiophene-2-carboxamide derivatives. These compounds showed promising in vitro antimicrobial activities against Gram-positive, Gram-negative bacteria, and yeasts, particularly Staphylococcus spp. and Bacillus spp. (Popiołek, Biernasiuk, & Malm, 2016).

Crystal Packing Influence by Aromaticity

Rahmani, Salimi, Mohammadzadeh, and Sparkes (2016) explored how the increase in aromaticity from furan to thiophene affects the crystal packing of carboxamide compounds. Their study provides insights into the role of π-based interactions and hydrogen bond interactions in the stabilization of supramolecular architecture, offering potential applications in material science and engineering (Rahmani et al., 2016).

Synthesis of Benzofuro-and Benzothieno-Phenanthridones

Karminski-Zamola and Bajić (1989) synthesized carboxamides of 9-phenanthrene, 5-naphtho[2, 1-b] furan, and thiophene carboxylic acids. These compounds were then subjected to UV oxidative irradiation to produce benzofuro and benzothieno phenanthridones, highlighting the versatility of carboxamides in synthesizing complex aromatic compounds (Karminski-Zamola & Bajić, 1989).

Development of Influenza A Virus Inhibitors

Yongshi et al. (2017) reported the synthesis and biological evaluation of furan-carboxamide derivatives as potent inhibitors of the H5N1 influenza A virus. Their structure-activity relationship studies showed the significance of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) in influencing anti-influenza activity, marking an advancement in antiviral drug development (Yongshi et al., 2017).

Polymer Synthesis and Characterization

Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, Prokopuk (2008) introduced novel hybrid polymers with thiophenylanilino and furanylanilino backbones, showcasing the potential of furan and thiophene derivatives in the development of advanced materials with specific electronic properties. These polymers were synthesized via electrophilic aromatic substitution and could lead to new electronic and photonic devices (Baldwin et al., 2008).

Future Directions

Mechanism of Action

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets leading to various therapeutic effects .

Biochemical Pathways

Furan derivatives are known to affect various biochemical pathways leading to their diverse therapeutic effects .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c18-16(15-2-1-9-20-15)17-10-12-3-5-13(6-4-12)14-7-8-19-11-14/h1-9,11H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTDKZYQIRBVTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2354478.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)

![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)

![Isopropyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)

amino}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2354490.png)

![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)